molecular formula C18H21N3O4S B2645199 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954605-18-6

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2645199
CAS No.: 954605-18-6
M. Wt: 375.44
InChI Key: KXQVZGVGYBCSCS-UHFFFAOYSA-N
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Description

N-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a methyl linker to a pyridine-3-sulfonamide moiety. The sulfonamide functional group is a key pharmacophore in many therapeutic agents, known to confer inhibitory activity against various bacterial enzymes . The primary research application of this compound is as a building block in the design and synthesis of novel antibacterial agents. Sulfonamides like this one act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, a key component in the folate synthesis pathway . By disrupting this pathway, they exhibit bacteriostatic activity against a spectrum of gram-positive and gram-negative organisms. Beyond its antibacterial potential, the structural motif of this compound is also relevant in other therapeutic areas, including the development of agents for parasitic diseases . Its mechanism is rooted in its ability to mimic para-aminobenzoic acid (PABA), thereby preventing the synthesis of folic acid, which is essential for bacterial nucleic acid production . This product is offered with high purity and is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in constructing more complex molecular architectures for biological screening.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVZGVGYBCSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrolidine ring and subsequent introduction of the sulfonamide group. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Biological Activity

1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This compound has been evaluated against various bacterial strains. Preliminary studies indicate promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.

2. Anti-inflammatory Properties
Research on related compounds suggests that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development.

3. Anticancer Activity
Emerging data suggest that sulfonamide compounds may possess anticancer properties by inducing apoptosis in cancer cells. In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, with IC50 values indicating significant potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureModification TypeBiological Activity
Ethoxy group on phenyl ringElectron-donatingEnhanced COX inhibition
Pyrrolidine moietyRing size variationAltered anticancer activity
Sulfonamide groupPositioningEssential for antimicrobial action

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the aromatic ring could enhance activity against resistant strains.

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory potential of sulfonamides, it was found that N-(4-methoxyphenyl)-sulfonamides could effectively reduce inflammation in animal models by inhibiting COX enzymes. This compound's selective action on COX-2 suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or applications:

Ethoxyphenyl-Containing Compounds

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene): Key Features: Contains a 4-ethoxyphenyl group linked to a phenoxybenzene scaffold. Application: Broad-spectrum insecticide with low mammalian toxicity . Comparison: Unlike the target compound, etofenprox lacks a sulfonamide group, relying instead on ether and propoxy linkages for insecticidal activity. The pyrrolidinone ring in the target may confer different pharmacokinetic properties (e.g., solubility, metabolic stability).

Sulfonamide Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Key Features: Features a sulfonamide-like sulfur linkage and trifluoromethyl group.

Triazole-Based Compounds

Flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)1H-1,2,4-triazole): Key Features: Triazole ring with fluorophenyl groups. Application: Antifungal agent targeting ergosterol biosynthesis.

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application
Target Compound ~377.4* 4-ethoxyphenyl, pyrrolidinone, sulfonamide Hypothesized: Antimicrobial/Pesticidal
Etofenprox 376.4 4-ethoxyphenyl, ether, phenoxybenzene Insecticide
5-(3-Chlorophenylsulfanyl)-... ~308.7* Chlorophenylsulfanyl, trifluoromethyl Unknown (research compound)
Flusilazole 315.4 Triazole, bis(4-fluorophenyl)silyl Fungicide

*Estimated based on structural formula.

Research Findings and Hypotheses

  • Bioactivity : The target compound’s sulfonamide group may inhibit enzymes like carbonic anhydrase or dihydropteroate synthase, common targets in antimicrobial therapies. Its ethoxyphenyl group could enhance penetration through lipid membranes .
  • Synthetic Challenges: The pyrrolidinone ring’s stereochemistry might complicate synthesis compared to etofenprox’s linear structure, necessitating advanced crystallographic tools (e.g., SHELXL) for confirmation .
  • Toxicity Profile : Unlike flusilazole’s fluorophenyl groups, the target’s ethoxy substituent may reduce bioaccumulation risks, though in vivo studies are needed .

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